molecular formula C12H22O2 B013454 Dec-7-enyl acetate CAS No. 13857-03-9

Dec-7-enyl acetate

Cat. No. B013454
CAS RN: 13857-03-9
M. Wt: 198.3 g/mol
InChI Key: DEOHUYGDZACDBU-UHFFFAOYSA-N
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Description

Dec-7-enyl acetate, also known as Z-7-Decen-1-yl acetate, is a chemical compound with the molecular formula C12H22O2 . It has a molecular weight of 198.3019 . Other names for this compound include (7Z)-7-Decenyl acetate, (Z)-7-Decenyl acetate, and acetic acid dec-7-enyl ester .


Molecular Structure Analysis

The molecular structure of Dec-7-enyl acetate consists of a chain of carbon atoms with an acetate group attached . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

  • Proton Transfer Reactions : Dec-7-enyl acetate has been used in studies of proton transfer reactions from dimethyl (4-nitrophenyl)malonate to N-bases in acetonitrile (Schroeder et al., 1996). Similar studies involve FTIR and NMR studies of these proton transfer reactions (Schroeder et al., 1995).

  • Catalytic Applications : It serves as an efficient catalyst in the nitroaldol (Henry) reaction and the addition of dialkyl phosphites to unsaturated systems (Simoni et al., 2000).

  • Ionic Liquid Studies : Dec-7-enyl acetate's potential in extracting valuable chemicals from raw materials has been explored, although further investigation into its vapor-liquid equilibrium is needed for accurate predictions (Baird et al., 2019).

  • Pheromone Research : This compound is a component of the sex pheromone of Agrotis segetum, contributing to the attraction of males of this species (Kovalev et al., 2004).

  • Thermal Stability in Textile Production : Its stability for dry-jet wet spinning applications and its recovery methods like fractional distillation have been studied (Schlapp-Hackl et al., 2022).

  • Industrial Process Design : Properties of Dec-7-enyl acetate have been investigated for their use in designing industrial processes, including textile production from cellulose (Baird et al., 2019).

  • Synthesis of Insect Pheromones : Methods have been developed for synthesizing insect pheromones, such as those from Agrotis segetum, using this compound (Odinokov et al., 1985).

  • Study of Molecular Interactions : Research has focused on its biological activity and the influence of its conformational energy on receptor binding (Liljefors et al., 1985).

properties

IUPAC Name

dec-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOHUYGDZACDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336952
Record name dec-7-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dec-7-enyl acetate

CAS RN

13857-03-9
Record name dec-7-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IFP da Silva, LC dos Santos Giló, AC Reis… - researchgate.net
A primary alcohol, 1-dodecanol, was used as template in these preliminary assays. In a round-bottom flask, we added 1-dodecanol (1.0 mmol, 186 mg), p-toluenesulfonic acid (TsOH, 1 …
Number of citations: 0 www.researchgate.net
CU Pittman Jr, BT Kim, WM Douglas - The Journal of Organic …, 1975 - ACS Publications
The reaction of a swollen 1% divinylbenzene cross-linked polystyrene with hexacarbonylchromium gave poly-mer-anchored tricarbonylchromium moieties 6 bonded to the polymer’s …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
RW Thies, PK Hong, R Buswell… - The Journal of Organic …, 1975 - ACS Publications
Results Cyclodeca-1, 2, 5, 8-tetraene (3) was prepared from cyclo-nona-l, 4, 7-triene10 by the method which involves addition of a dibromo carbenoid and subsequent conversion to the …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk

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